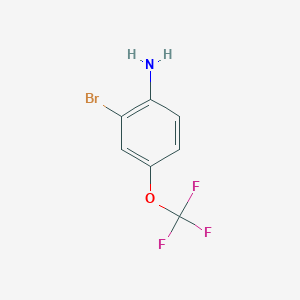
2-Bromo-4-(trifluoromethoxy)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Bromo-4-(trifluoromethoxy)aniline and related compounds involves several chemical processes. Ding Zhi-yuan (2011) outlined an improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline from 4-trifluoromethoxy aniline, achieving a high yield of 97% and purity over 99.5% (Ding, 2011). Another study by Jingjing Kong et al. (2017) developed a convenient method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes from anilines, demonstrating the high potential of such compounds for further modifications (Kong et al., 2017).
Molecular Structure Analysis
The molecular structure and vibrational analysis of compounds similar to 2-Bromo-4-(trifluoromethoxy)aniline have been studied through experiments and theoretical calculations. B. Revathi et al. (2017) conducted an experimental and theoretical vibrational analysis, including hyperconjugation interactions and molecular electrostatic potential (MEP) surface analysis, which helps in understanding the effects of substituent positions on the molecular structure (Revathi et al., 2017).
Chemical Reactions and Properties
Several studies have focused on the chemical reactions involving 2-Bromo-4-(trifluoromethoxy)aniline derivatives. An example includes the work by Weidi Zeng et al. (2022), where 2-bromo-3,3,3-trifluoropropene was used in photocatalytic defluorinative reactions with N-aryl amino acids, showcasing the versatility of such compounds in organic synthesis (Zeng et al., 2022).
Physical Properties Analysis
The physical properties of 2-Bromo-4-(trifluoromethoxy)aniline derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. G. Yeap et al. (2012) investigated the liquid crystalline properties of anilines with different substituents, highlighting the influence of molecular structure on phase transition temperatures and mesomorphic properties (Yeap et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, define the utility of 2-Bromo-4-(trifluoromethoxy)aniline in synthetic chemistry. The study by M. Staudt et al. (2022) presents a transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines, demonstrating the compound's adaptability in forming anilines with challenging substitution patterns (Staudt et al., 2022).
Applications De Recherche Scientifique
Synthesis Processes : The compound has been used in improved synthesis processes of certain aniline derivatives, which are important intermediates in agrochemicals. For example, a study by Ding Zhi-yuan (2011) showed an efficient synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline with high yield and purity, demonstrating its utility in chemical manufacturing (Ding, 2011).
Material Studies : This compound has been explored in the context of Nonlinear Optical (NLO) materials. For instance, Revathi et al. (2017) studied the vibrational analysis of similar aniline compounds, highlighting the effects of substituents on their vibrational spectra, which is crucial for NLO material development (Revathi et al., 2017).
Chemical Properties and Reactions : Ito et al. (2002) researched the synthesis and crystal structures of brominated oligo(N-phenyl-m-aniline)s, exploring their redox properties and potential in forming high-spin cationic states. This kind of research provides valuable insights into the electronic and structural properties of aniline derivatives (Ito et al., 2002).
Fluoroalkylation and Functionalization : A study by Jingjing Kong et al. (2017) developed a method for the preparation of 2-bromo-1,1,2,2-tetrafluoroethyl arenes, using anilines and demonstrating the potential for further modifications in the synthesis of functional molecules (Kong et al., 2017).
Pharmaceutical and Agrochemical Applications : The compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products. Studies on its derivatives and related compounds have led to the development of new synthetic routes and products with potential applications in these industries.
Safety And Hazards
2-Bromo-4-(trifluoromethoxy)aniline is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .
Propriétés
IUPAC Name |
2-bromo-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSTYHNIIDIBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350866 | |
| Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethoxy)aniline | |
CAS RN |
175278-17-8 | |
| Record name | 2-Bromo-4-trifluoromethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



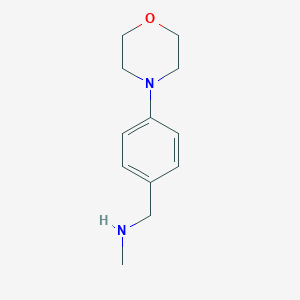
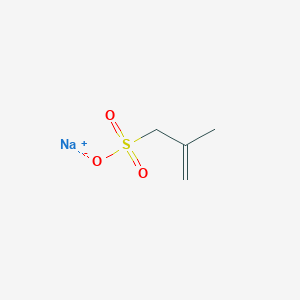
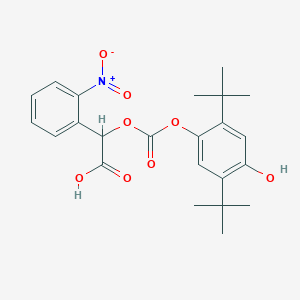
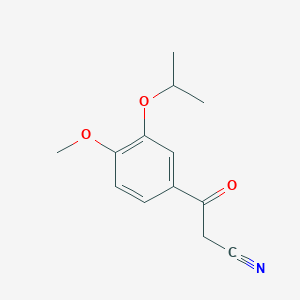
![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)
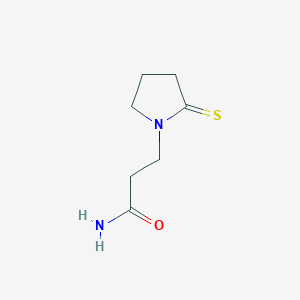
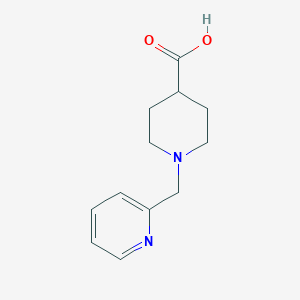
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)
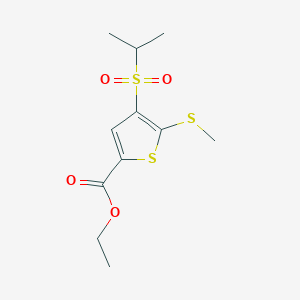
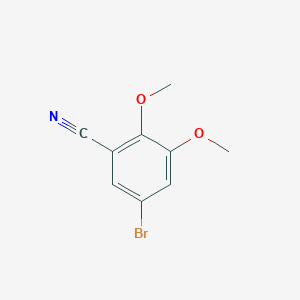
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)
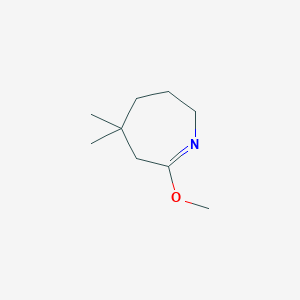
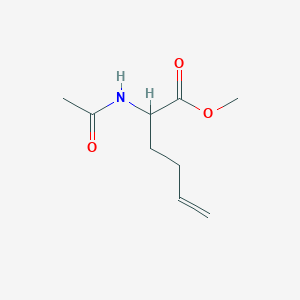
![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)